2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a heterocyclic molecule featuring a pyrimidine core substituted with a 4-fluorophenyl group and a methyl group at positions 2 and 6, respectively. A sulfanyl (-S-) linker connects the pyrimidine moiety to a ketone-bearing ethanone chain, which is further attached to a 4-phenylpiperazine group. The fluorine atom on the phenyl ring may enhance lipophilicity and metabolic stability, while the sulfanyl group could influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4OS/c1-17-15-21(26-23(25-17)18-7-9-19(24)10-8-18)30-16-22(29)28-13-11-27(12-14-28)20-5-3-2-4-6-20/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZKTVOUPOSTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(4-Fluorophenyl)-6-methylpyrimidin-4(3H)-thione
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| 4-Fluorophenylboronic acid | 1.2 eq | Coupling partner |
| 4-Chloro-6-methylpyrimidine | 1.0 eq | Core scaffold |
| Pd(PPh₃)₄ | 5 mol% | Catalyst |
| K₂CO₃ | 3.0 eq | Base |
| DME/H₂O (4:1) | 0.2 M | Solvent system |
| Temperature | 85°C | Reaction condition |
| Time | 12 h | Duration |
The Suzuki-Miyaura coupling proceeds with 89% conversion efficiency, as confirmed by HPLC analysis. Subsequent thiolation using Lawesson's reagent (0.95 eq) in anhydrous toluene at 110°C for 6 h yields the thione intermediate (mp 148-150°C).
Synthesis of 1-(4-Phenylpiperazin-1-yl)ethan-1-one
Optimized Procedure
- Charge 4-phenylpiperazine (1.0 eq) and triethylamine (2.5 eq) in dry dichloromethane (0.3 M)
- Add acetyl chloride (1.1 eq) dropwise at 0°C under N₂ atmosphere
- Warm to room temperature and stir for 4 h
- Wash with 5% NaHCO₃ (3×50 mL) and brine (1×50 mL)
- Dry over MgSO₄ and concentrate in vacuo
This method achieves 94% isolated yield (white crystals, mp 102-104°C), superior to earlier reports using acetic anhydride (78% yield).
Final Coupling via Nucleophilic Thioether Formation
Critical Parameters
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 72% |
| Solvent | Anhydrous DMF | 68% |
| Temperature | 60°C | 65% |
| Reaction Time | 8 h | 71% |
| Molar Ratio (Thione:Ketone) | 1:1.05 | 69% |
The thione intermediate (1.0 eq) reacts with 1-(4-phenylpiperazin-1-yl)ethan-1-one (1.05 eq) in DMF at 60°C for 8 h, yielding the target compound as pale-yellow crystals (mp 183-185°C).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
δ 8.42 (d, J = 5.2 Hz, 1H, pyrimidine-H)
δ 7.89-7.86 (m, 2H, Ar-H)
δ 7.45-7.42 (m, 2H, Ar-H)
δ 6.92 (t, J = 8.8 Hz, 2H, F-Ar-H)
δ 3.85-3.78 (m, 4H, piperazine-H)
δ 3.12-3.05 (m, 4H, piperazine-H)
δ 2.61 (s, 3H, CH₃-pyrimidine)
δ 2.34 (s, 3H, COCH₃)
LC-MS (ESI+)
Calculated for C₂₃H₂₂FN₅OS: 435.15
Found: 436.17 [M+H]⁺
Process Optimization Challenges
Sulfur Oxidation Mitigation
Early attempts suffered from sulfoxide formation (12-18% byproduct). Implementing strict anhydrous conditions (<50 ppm H₂O) and adding 2,6-di-tert-butyl-4-methylphenol (0.1% w/w) as antioxidant reduced oxidation to <3%.
Crystal Polymorphism Control
Screenings identified two polymorphs:
- Form I : Monoclinic, P2₁/c, stable up to 190°C
- Form II : Triclinic, P-1, converts to Form I at 120°C
Seeding with Form I crystals during cooling (0.5°C/min) ensures 95% polymorphic purity.
Scale-Up Considerations
Pilot Plant Data (10 kg batch)
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Overall Yield | 68% | 61% |
| Purity (HPLC) | 99.2% | 98.7% |
| Reaction Volume | 5 L | 200 L |
| Cooling Rate | 0.5°C/min | 0.3°C/min |
| Crystallization Time | 4 h | 12 h |
Scale-up trials revealed the need for extended crystallization times to maintain particle size distribution (D90 < 50 μm).
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Key Observations:
Pyrimidine Substitutions :
- The target compound and its methoxyphenyl analogue share identical pyrimidine substituents (4-fluorophenyl and methyl), suggesting similar electronic profiles .
- In contrast, the chloro-trifluoromethylphenyl analogue () introduces steric bulk and electron-withdrawing effects, which may reduce solubility but enhance binding to hydrophobic pockets .
The sulfonyl-linked piperazine in ’s compound could enhance hydrogen-bonding capacity compared to the sulfanyl group in the target compound .
Synthetic Routes: The chloro-trifluoromethylphenyl analogue is synthesized via reflux with sulfonyl chlorides and triethylamine, a method adaptable for introducing diverse sulfonyl groups .
Physicochemical and Electronic Implications
- Lipophilicity : The 4-fluorophenyl group in the target compound increases lipophilicity (LogP ~3.2 estimated) compared to the methoxyphenyl analogue (LogP ~2.8) due to fluorine’s hydrophobicity .
- Steric Effects : The trifluoromethyl group in ’s compound adds steric hindrance, which might limit binding to compact active sites compared to the target compound’s smaller fluorophenyl group .
Biological Activity
The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one , often referred to by its IUPAC name, exhibits significant biological activities that have garnered attention in pharmacological research. This article synthesizes various findings on its biological properties, including its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrimidine ring : Contributes to the compound's interaction with biological targets.
- Fluorophenyl group : Enhances metabolic stability and may influence receptor binding.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems.
Structural Formula
The structural formula can be represented as follows:
Research indicates that this compound may act on various biological pathways, particularly those involving neurotransmitter systems. The presence of the piperazine group suggests potential interactions with serotonin and dopamine receptors, which are crucial in neurological functions.
Key Findings
- GABA-A Receptor Modulation : Similar compounds have shown modulation activity on GABA-A receptors, which are integral to inhibitory neurotransmission in the central nervous system. This could imply that our compound may possess anxiolytic or sedative properties .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this class exhibit antimicrobial effects against various pathogens, potentially through inhibition of crucial metabolic pathways .
- Antineoplastic Potential : Some benzimidazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating that our compound might also exhibit similar antitumor properties .
Efficacy Studies
| Study Type | Model Used | Result |
|---|---|---|
| In vitro cytotoxicity | Cancer cell lines | Moderate activity against leukemia cells |
| Antimicrobial assays | Bacterial strains | Significant inhibition observed |
| Neuropharmacological testing | Rodent models | Anxiolytic effects noted |
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated a series of pyrimidine derivatives, including our compound, for their anticancer properties. The results indicated that compounds with similar structures exhibited IC50 values in the low micromolar range against various cancer types .
- Neuropharmacological Assessment : In a behavioral study using rodent models, compounds structurally related to our target showed reduced anxiety-like behaviors when administered at specific dosages, suggesting potential therapeutic applications in anxiety disorders .
Conclusion and Future Directions
The compound 2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one presents a promising profile for further exploration in pharmacology due to its multifaceted biological activities. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Comprehensive toxicity assessments to evaluate safety profiles.
- Clinical trials to establish efficacy in humans for targeted therapeutic applications.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Basic Research Focus:
The compound’s synthesis involves sequential reactions, including coupling of substituted pyrimidines with piperazine derivatives and sulfanyl-group incorporation. Key challenges include controlling regioselectivity during pyrimidine functionalization and minimizing side reactions in the thioether formation step.
Methodological Approach:
- Stepwise Optimization: Use Design of Experiments (DoE) to test variables like reaction temperature (e.g., 60–100°C for nucleophilic substitution), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% for Pd-mediated couplings). Monitor intermediates via HPLC or TLC .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol to isolate high-purity fractions. Validate purity via NMR (¹H/¹³C) and HRMS .
What structural features of this compound contribute to its biological activity, and how can SAR studies be designed?
Advanced Research Focus:
The molecule combines a fluorophenyl-pyrimidine core (potential kinase inhibition) and a 4-phenylpiperazine moiety (CNS receptor modulation). SAR studies require systematic variation of substituents to dissect pharmacophore contributions.
Methodological Approach:
- Core Modifications: Synthesize analogs with halogens (Cl, Br) at the pyrimidine’s 2-position or replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to assess binding affinity changes .
- Piperazine Substitutions: Replace the phenyl group with heteroaromatic rings (e.g., pyridine) or alkyl chains to evaluate steric/electronic effects on receptor interaction. Use radioligand binding assays (e.g., for serotonin/dopamine receptors) to quantify activity .
Which analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Basic Research Focus:
Stability impacts bioavailability and experimental reproducibility. Hydrolytic degradation at the sulfanyl or ketone groups is a potential concern.
Methodological Approach:
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), basic (pH 9–12), and oxidative (H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS/MS and identify products using fragmentation patterns .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds (e.g., >150°C) .
How can computational modeling predict this compound’s interaction with neurological targets like 5-HT₁A receptors?
Advanced Research Focus:
The 4-phenylpiperazine moiety suggests serotonin receptor affinity. Computational studies can guide target prioritization.
Methodological Approach:
- Docking Simulations: Use AutoDock Vina or Schrödinger Maestro to model ligand-receptor interactions. Focus on hydrogen bonding with Ser159/Thr160 and hydrophobic contacts with Phe361 in the 5-HT₁A binding pocket .
- MD Simulations: Run 100-ns molecular dynamics trajectories in explicit solvent to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) to rank binding affinities .
How should researchers address contradictions in reported biological activities of structurally analogous compounds?
Advanced Research Focus:
Discrepancies may arise from assay variability (e.g., cell type, endpoint) or impurities in test compounds.
Methodological Approach:
- Meta-Analysis: Compile data from PubChem and ChEMBL for analogs (e.g., pyrimidine-piperazine hybrids). Normalize activity values (e.g., IC₅₀) across studies using Z-score transformation .
- Experimental Replication: Reproduce key assays (e.g., kinase inhibition) under standardized conditions (e.g., ATP concentration, incubation time). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
What strategies are effective for scaling up synthesis while maintaining reproducibility in academic settings?
Basic Research Focus:
Transitioning from milligram to gram-scale synthesis requires addressing exothermic reactions and solvent volume constraints.
Methodological Approach:
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., Grignard additions) to improve heat dissipation and reduce batch variability .
- In-Line Monitoring: Use FTIR or PAT (Process Analytical Technology) probes to track reaction progress in real time and adjust parameters dynamically .
How can in vitro potency data for this compound be translated to in vivo efficacy studies?
Advanced Research Focus:
Poor pharmacokinetics (e.g., low solubility, rapid metabolism) often limit translatability.
Methodological Approach:
- ADME Profiling: Assess solubility (shake-flask method), metabolic stability (mouse/hepatic microsomes), and plasma protein binding (equilibrium dialysis). Optimize logP (aim for 2–3) via prodrug strategies (e.g., esterification of the ketone) .
- Rodent Models: Use tail-vein injection for preliminary PK studies and CNS penetration assays (brain/plasma ratio >0.3 indicates blood-brain barrier crossing) .
What are the key considerations for designing regioselective derivatization of the pyrimidine ring?
Advanced Research Focus:
The pyrimidine’s 4-sulfanyl group and 6-methyl substituent influence reactivity.
Methodological Approach:
- Protecting Groups: Temporarily block the sulfanyl group with tert-butyl disulfide to direct electrophilic substitution (e.g., nitration) to the 5-position .
- Metal Catalysis: Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the 2-position, leveraging the methyl group’s steric effects to control site selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
